

Chemical properties and reactivity of "Methyl 2-(1H-indazol-3-yl)acetate"

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Compound of Interest

Compound Name: **Methyl 2-(1H-indazol-3-yl)acetate**

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An In-depth Technical Guide on the Chemical Properties and Reactivity of **Methyl 2-(1H-indazol-3-yl)acetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.^{[1][2]} The indazole ring system, a fusion of benzene and pyrazole, is a key pharmacophore that can act as a surrogate for the adenine of ATP, making it a valuable target for the development of kinase inhibitors.^[1] **Methyl 2-(1H-indazol-3-yl)acetate** is a versatile intermediate, leveraging the reactivity of the ester group for further molecular elaboration. This document provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, with a focus on its application in drug discovery and development.

Chemical Properties

The physicochemical properties of **Methyl 2-(1H-indazol-3-yl)acetate** are fundamental to its handling, reactivity, and application in synthesis. While specific experimental data for this exact compound is not widely published, the properties can be inferred from closely related analogs and general chemical principles.

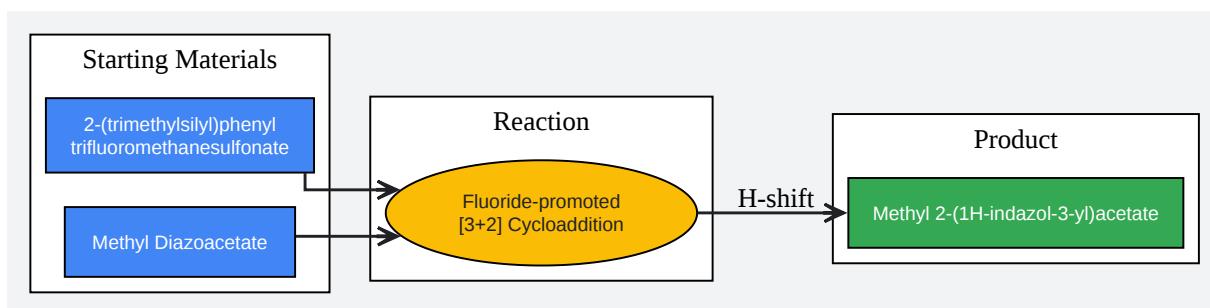
Property	Data	Source
Molecular Formula	$C_{10}H_{10}N_2O_2$	-
Molecular Weight	190.19 g/mol	-
Appearance	Off-white solid (predicted)	[3]
Melting Point	133-134 °C (for the corresponding ethyl ester)	[3]
Solubility	Soluble in DMF, DMSO, Ethanol. [4]	[4]
¹ H NMR	Characteristic signals include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons (~3.9 ppm), and aromatic protons in the range of 7.1-8.2 ppm. The N-H proton signal would appear as a broad singlet at a higher chemical shift.	[5]
¹³ C NMR	Expected signals include the ester carbonyl (~170 ppm), the methylene carbon (~35 ppm), the methoxy carbon (~52 ppm), and aromatic carbons (110-140 ppm).	[5]
IR Spectroscopy	Expected strong absorption bands around 1735 cm^{-1} ($C=O$ stretch of the ester) and a broad band around 3300 cm^{-1} (N-H stretch).	[5] [6]
Mass Spectrometry	HRMS (ESI) for $C_{10}H_{11}N_2O_2$ ($[M+H]^+$): calculated 191.0815.	[3]

Reactivity and Synthetic Applications

The reactivity of **Methyl 2-(1H-indazol-3-yl)acetate** is dominated by the indazole ring system and the methyl ester functional group.

1. Synthesis

The synthesis of 3-substituted indazoles can be achieved through various routes. A common method involves the reaction of a benzyne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with a diazo compound like methyl diazoacetate.^[3] This reaction proceeds via a [3+2] cycloaddition of the diazo compound to the in situ generated benzyne.^[3]



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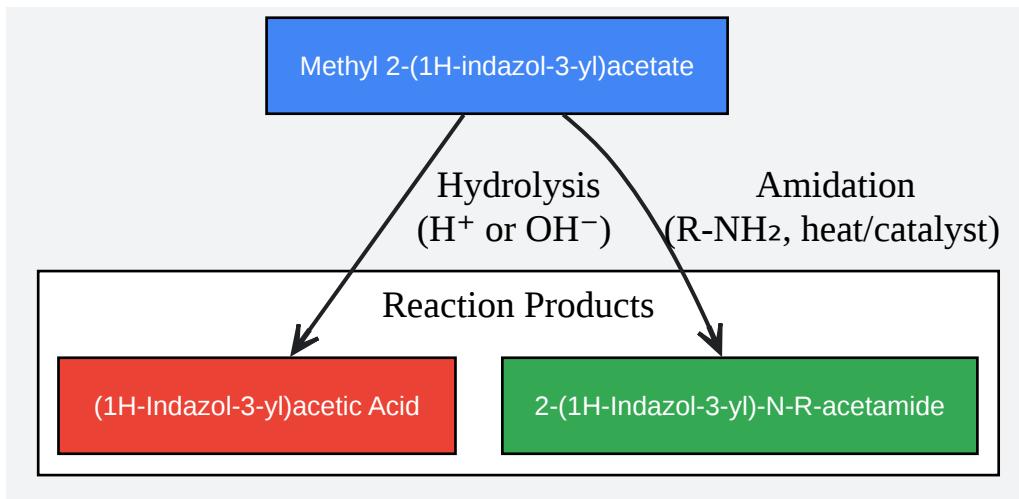
General synthetic workflow for **Methyl 2-(1H-indazol-3-yl)acetate**.

2. Reactivity of the Ester Group

The methyl ester at the 3-position is the primary site for synthetic modification.

- Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (1H-indazol-3-yl)acetic acid.^[6] This acid is a valuable intermediate for further reactions, such as amidation.
- Amidation: The ester can undergo direct amidation with amines, often requiring catalysts or high temperatures, to form various amide derivatives.^[7] Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard

peptide coupling reagents (e.g., HATU, HOBT) to form the amide bond under milder conditions.^[8] This is a crucial reaction for building diversity in drug discovery programs.



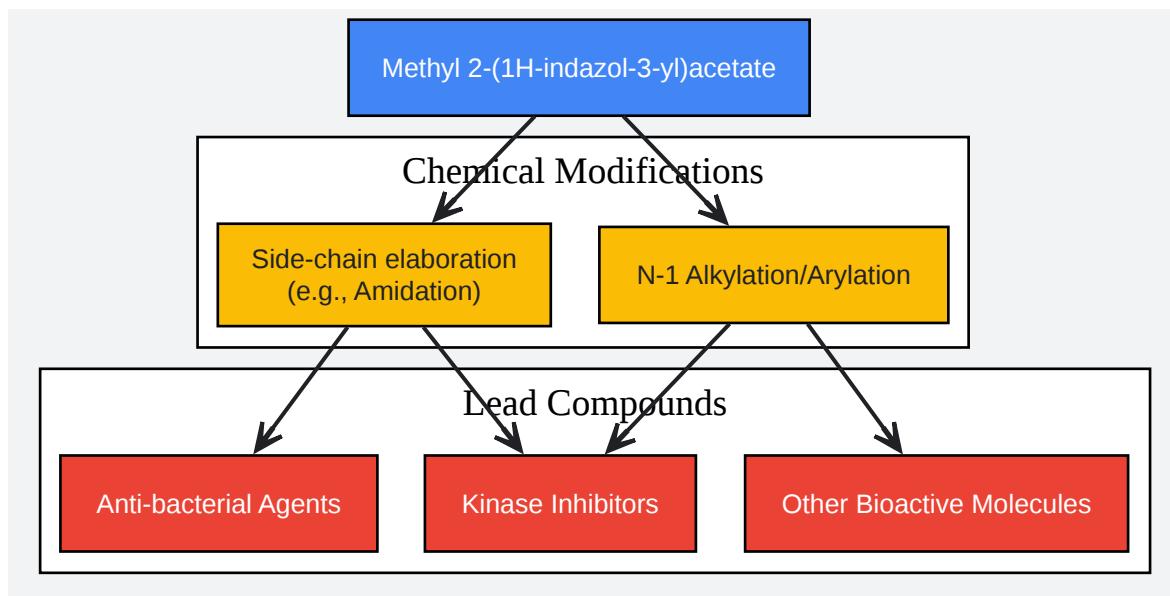
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Key reactions of **Methyl 2-(1H-indazol-3-yl)acetate**.

3. Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer and anti-bacterial properties.^{[1][2]}

Methyl 2-(1H-indazol-3-yl)acetate serves as a key building block for the synthesis of these complex molecules. For instance, the acetic acid side chain can be elaborated to interact with specific pockets in enzyme active sites, such as the hydrophobic regions of kinases.^[6] The N-H of the indazole can be alkylated or arylated to introduce further diversity and modulate the pharmacological properties of the final compounds.^{[9][10]}



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Role as a building block in drug discovery.

Experimental Protocols

1. Synthesis of **Methyl 2-(1H-indazol-3-yl)acetate** (Adapted from a similar procedure for the ethyl ester[3])

- Materials: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, methyl diazoacetate, anhydrous tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF) solution (1 M in THF), saturated aqueous NaHCO_3 , ethyl acetate (EtOAc), magnesium sulfate (MgSO_4), silica gel.
- Procedure:
 - To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and methyl diazoacetate (1.5 eq).
 - Add anhydrous THF via cannula and cool the reaction mixture to -78°C using an acetone/dry ice bath.
 - Add the TBAF solution (1.8 eq) dropwise via syringe over 40 minutes, maintaining vigorous stirring.

- After the addition is complete, stir the mixture at -78 °C for 1.5 hours.
- Allow the reaction to warm to room temperature overnight.
- Quench the reaction by adding saturated aqueous NaHCO₃.
- Extract the aqueous layer with EtOAc (3x).
- Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the title compound.

2. Amidation via Hydrolysis and Peptide Coupling

• Step A: Hydrolysis to (1H-indazol-3-yl)acetic acid

- Dissolve **Methyl 2-(1H-indazol-3-yl)acetate** (1.0 eq) in a mixture of THF and water.
- Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
- Acidify the reaction mixture to pH ~3 with 1 M HCl.
- Extract the product with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid, which can often be used in the next step without further purification.

• Step B: Amide Bond Formation

- Dissolve the (1H-indazol-3-yl)acetic acid (1.0 eq) from Step A in anhydrous DMF.
- Add HATU (1.2 eq), HOBr (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
- Stir the mixture for 10 minutes, then add the desired amine (1.1 eq).
- Stir the reaction at room temperature overnight.

- Pour the reaction mixture into water and extract with EtOAc.
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
- Purify the crude product by silica gel chromatography to obtain the desired amide.

Conclusion

Methyl 2-(1H-indazol-3-yl)acetate is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its ester functionality allow for the creation of diverse libraries of indazole-containing compounds. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research and drug development.

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